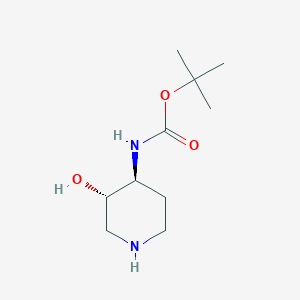

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Descripción

Chemical Identity and Nomenclature

tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is characterized by its specific molecular identity and systematic nomenclature that reflects its stereochemical complexity. The compound possesses the molecular formula C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the absolute stereochemistry at positions 3 and 4 of the piperidine ring as S configuration, which is critical for its biological and synthetic applications.

The compound exists under multiple nomenclature systems, each serving specific scientific and commercial purposes. According to PubChem database records, the compound is registered under CAS number 859854-66-3, though related stereoisomers bear different registry numbers. The IUPAC designation emphasizes the tert-butyl ester group attached to the carbamic acid functionality, which provides the characteristic protecting group properties essential for multi-step synthetic sequences.

Alternative nomenclature includes descriptive names such as trans-4-(tert-butoxycarbonylamino)-3-hydroxypiperidine, which emphasizes the trans relationship between substituents and their functional nature. Chemical suppliers often employ abbreviated forms while maintaining stereochemical designations, demonstrating the commercial importance of precise stereochemical identity in pharmaceutical applications.

Historical Context and Development

The development of this compound emerged from the broader evolution of protecting group chemistry and the growing demand for stereochemically defined building blocks in pharmaceutical synthesis. The tert-butoxycarbonyl (tert-butyl carbamate) protecting group was first introduced in the 1950s and became widely adopted due to its stability under basic conditions and ease of removal under acidic conditions. The application of this protecting group strategy to piperidine derivatives represents a natural extension of these early developments.

The specific stereoisomer under discussion gained prominence through its role in the synthesis of complex natural products and pharmaceutical intermediates. Research into piperidine alkaloid synthesis in the late 20th and early 21st centuries highlighted the need for precisely configured building blocks that could serve as versatile synthetic intermediates. The stereochemical configuration of this compound makes it particularly valuable for accessing biologically relevant molecular frameworks.

The compound's development was further accelerated by advances in asymmetric synthesis and stereoselective transformations. Modern synthetic approaches have enabled the preparation of individual stereoisomers with high enantiopurity, making it possible to access the specific (3S,4S)-configuration required for many pharmaceutical applications. These methodological advances have positioned the compound as a key intermediate in contemporary synthetic organic chemistry.

Significance in Organic Chemistry and Chemical Biology

The significance of this compound in organic chemistry extends beyond its role as a simple building block to encompass its function as a versatile synthetic platform for complex molecule construction. The compound's dual functionality, combining a protected amine with a secondary alcohol, provides multiple sites for chemical manipulation while maintaining the critical stereochemical relationships established in its core structure. This feature has made it indispensable in the synthesis of piperidine alkaloids and related bioactive molecules.

In chemical biology contexts, the compound serves as a precursor to various biologically active derivatives that interact with specific molecular targets. The piperidine ring system is prevalent in numerous natural products and pharmaceutical agents, particularly those affecting the central nervous system and metabolic pathways. The specific stereochemical arrangement in this compound often translates to enhanced selectivity and potency in biological systems, making it a preferred starting material for drug discovery efforts.

The compound's synthetic utility is further enhanced by its compatibility with a wide range of reaction conditions and its ability to undergo selective transformations. The tert-butyl carbamate group provides protection for the amine functionality while allowing for hydroxyl group modifications, enabling complex synthetic sequences that would otherwise be challenging to execute. This orthogonal reactivity profile has established the compound as a standard tool in medicinal chemistry laboratories worldwide.

Position within Piperidine Derivative Research

Within the broader landscape of piperidine derivative research, this compound occupies a central position as both a synthetic intermediate and a model compound for stereochemical studies. The piperidine ring system represents one of the most frequently encountered heterocycles in pharmaceutical compounds, with hundreds of approved drugs containing this structural motif. The specific hydroxylated and protected form of this compound provides access to a vast array of related structures through standard synthetic transformations.

Recent research has emphasized the importance of stereochemical control in piperidine synthesis, with particular attention to the development of methods that can access specific stereoisomers with high selectivity. The (3S,4S)-configuration of this compound represents one of four possible stereoisomers for the 3-hydroxy-4-aminopiperidine framework, each with distinct biological and synthetic properties. Comparative studies of these stereoisomers have revealed significant differences in their reactivity patterns and biological activities, highlighting the critical importance of stereochemical precision.

The compound's role in contemporary piperidine research extends to its use in methodology development, where it serves as a benchmark substrate for evaluating new synthetic transformations. Its well-defined structure and predictable reactivity make it an ideal candidate for testing novel protecting group strategies, cyclization methodologies, and stereoselective transformations. This dual role as both a practical synthetic intermediate and a research tool has solidified its position as a fundamental component of modern piperidine chemistry.

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCALYMVICSBJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of the Hydroxypiperidine Intermediate

The starting hydroxypiperidine can be synthesized via asymmetric synthesis or chiral resolution of piperidine derivatives. Common methods include:

- Asymmetric hydrogenation of pyridine derivatives.

- Enantioselective synthesis from chiral precursors.

Step 2: Carbamate Formation

The key step involves reacting the hydroxypiperidine with tert-butyl carbamoyl chloride:

Hydroxypiperidine + tert-butyl carbamoyl chloride → tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

This reaction is typically conducted under the following conditions:

- Base: Potassium carbonate (K₂CO₃) to neutralize HCl formed during the reaction.

- Solvent: Dimethyl sulfoxide (DMSO), which facilitates nucleophilic substitution.

- Temperature: Approximately 90°C.

- Time: Around 12 hours to ensure complete conversion.

The process involves nucleophilic attack of the amino group on the carbamoyl chloride, forming the carbamate linkage.

Step 3: Purification

Post-reaction, the mixture is diluted with water and extracted with dichloromethane (DCM). The organic layer is washed, dried, and purified via silica gel chromatography, often employing a gradient of methanol in DCM, followed by reverse-phase chromatography with acetonitrile/water mixtures.

Research Data and Yield

A documented synthesis reports a yield of approximately 40%, with the reaction conditions optimized for selectivity and purity:

| Parameter | Conditions | Yield |

|---|---|---|

| Reagent | Potassium carbonate, tert-butyl carbamoyl chloride | - |

| Solvent | DMSO | - |

| Temperature | 90°C | 12 hours |

| Yield | Post-purification | 40% |

This method ensures stereochemical integrity and high purity of the final carbamate.

Alternative Methods

Other approaches include:

- Carbamoyl transfer from carbamic acid derivatives: Using carbamic acid derivatives activated with coupling agents like carbodiimides.

- Direct carbamation of amines: Using phosgene equivalents or carbamate transfer reagents under controlled conditions.

Notes on Stereochemistry and Purity

Maintaining stereochemistry during synthesis is critical, especially for biological activity. The stereoselective synthesis of the hydroxypiperidine intermediate is crucial, and the carbamate formation generally proceeds with retention of configuration at chiral centers.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | tert-Butyl carbamoyl chloride, K₂CO₃ | DMSO | 90°C, 12h | 40% | Most common, stereochemically preserved |

| Carbamic acid activation | Carbamic acid derivatives, coupling agents | DCM or DMF | Room temperature to 60°C | Variable | Alternative route, milder conditions |

| Direct carbamation | Phosgene equivalents | DCM | Controlled temperature | Moderate | Less commonly used |

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether at low temperatures.

Substitution: Tosyl chloride in pyridine at room temperature.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of tosylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for versatile modifications that can lead to the development of new compounds with desirable properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It is used as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and other pharmaceuticals. Its interactions with biomolecules are of particular interest in drug development .

Biological Studies

Research has focused on the biological activity of this compound, particularly its role in enzyme inhibition and receptor binding studies. The stereochemistry at the 3 and 4 positions of the piperidine ring significantly influences its biological interactions .

Case Studies

Case Study 1: Arginase Inhibitors

A study highlighted the synthesis of arginase inhibitors utilizing this compound as a key intermediate. These inhibitors showed potent activity against human arginase isoforms, demonstrating the compound's potential in targeting metabolic pathways relevant to cancer treatment .

Case Study 2: Drug Development

In another research effort, this compound was employed to develop new drugs aimed at treating neurological disorders. The hydroxypiperidine structure was critical for enhancing bioavailability and pharmacokinetic properties of the resultant drug candidates .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a building block facilitates the creation of specialty chemicals that are essential in various applications ranging from agrochemicals to advanced materials .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Medicinal Chemistry | Precursor for drug development and enzyme inhibitors |

| Biological Studies | Investigated for enzyme inhibition and receptor interactions |

| Industrial Production | Used in fine chemicals and pharmaceutical manufacturing |

Mecanismo De Acción

The mechanism of action of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s stereochemical and functional group variations significantly influence its physicochemical properties and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Stereochemical Comparison

Key Findings :

Stereochemical Impact :

- The (3S,4S) configuration confers distinct hydrogen-bonding capabilities compared to its (3R,4R) enantiomer, influencing interactions with chiral catalysts or biological targets .

- Diastereomers (e.g., 3S,4R vs. 3S,4S) exhibit divergent melting points and chromatographic behavior due to altered polarity .

Synthetic Utility :

- The Boc group in this compound is stable under acidic conditions, making it suitable for stepwise peptide coupling reactions. Similar compounds (e.g., CAS 1052713-47-9) are used in Pd-catalyzed cross-coupling steps, as seen in ’s synthesis of pyrrolo[2,3-d]pyrimidines .

Safety and Handling :

- Safety protocols for structurally related carbamates (e.g., use of gloves, ventilation) are consistent across derivatives, as highlighted in Safety Data Sheets (SDS) .

Actividad Biológica

tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of approximately 216.28 g/mol, this compound features a tert-butyl group attached to a carbamate functional group linked to a hydroxypiperidine moiety. This unique structure contributes to its diverse biological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Functional Groups | Tert-butyl, carbamate, hydroxypiperidine |

The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound may interact with specific neurotransmitter systems and enzymes, potentially modulating their activity. The hydroxyl group and piperidine ring are believed to play significant roles in these interactions, although detailed mechanisms remain to be fully elucidated.

Central Nervous System Effects

Studies suggest that this compound exhibits notable effects on the central nervous system (CNS), including potential analgesic and neuroprotective properties. The presence of the hydroxypiperidine structure implies possible interactions with neurotransmitter systems such as serotonin and dopamine.

Antimicrobial Properties

Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells while exhibiting relatively low cytotoxicity towards normal cells. This suggests a favorable therapeutic index for potential anticancer applications .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, suggesting protective effects against neurodegeneration .

- Antimicrobial Activity : Research on piperidine derivatives has shown promising results against various bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold.

Research Findings Overview

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if dust or aerosols are generated .

- Ventilation : Work in a fume hood or ensure local exhaust ventilation to minimize inhalation risks .

- Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizers to avoid decomposition .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Stepwise Synthesis :

Core Scaffold Formation : Start with (3S,4S)-3-hydroxypiperidin-4-amine.

Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like triethylamine (TEA) to introduce the Boc group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

- Key Reagents : Boc₂O, TEA, DCM. Typical yields range from 50–70% .

Q. How is the purity and identity of this compound verified?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl group) .

- Mass Spectrometry : ESI-MS to verify molecular ion peak (e.g., [M+H]⁺ = calculated m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Variables to Test :

- Solvent : Compare DCM vs. THF; DCM often improves Boc protection efficiency .

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

- Temperature : Conduct reactions at 0–25°C to minimize side reactions .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables .

Q. How should researchers address contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Case Example : If NMR shows unexpected peaks, consider:

By-Products : Check for residual starting material (e.g., unreacted amine via TLC).

Stereochemical Purity : Use chiral HPLC or optical rotation to confirm (3S,4S) configuration .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian software) .

Q. What strategies are effective in analyzing and mitigating by-products during synthesis?

- Methodological Answer :

- By-Product Identification :

- LC-MS : Detect impurities (e.g., over-Boc-protected derivatives or hydrolysis products) .

- Mitigation :

- Stoichiometry Control : Use Boc₂O in slight excess (1.1 eq.) to avoid underprotection.

- Quenching : Add aqueous citric acid to neutralize excess Boc₂O post-reaction .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.